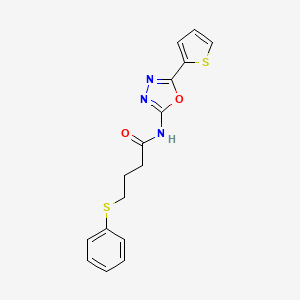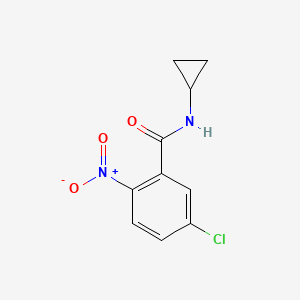![molecular formula C18H22N4O2 B2372989 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one CAS No. 2109241-69-0](/img/structure/B2372989.png)
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one is a complex organic compound. This molecule, notable for its multifunctional structure, is a unique combination of triazole and azabicyclo motifs linked through a phenoxypropanone moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one involves several key steps:
Construction of the azabicyclo[3.2.1]octane scaffold: This step typically involves [4+2] cycloaddition reactions.
Formation of the triazole ring: Using click chemistry, typically via the Huisgen 1,3-dipolar cycloaddition reaction of alkynes and azides.
Attachment of the phenoxypropanone moiety: Via etherification or esterification reactions under specific conditions like base or acid catalysis.
Industrial Production Methods
Industrial production may involve continuous flow methods to enhance efficiency and yield. Typical conditions might include controlled temperatures, pressures, and the use of catalysts to expedite the chemical processes.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
Oxidation: Conversion of alcohol groups to carbonyls.
Reduction: Potential reduction of carbonyl groups to alcohols.
Substitution: The triazole or phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), KMnO₄ (Potassium permanganate)
Reduction: NaBH₄ (Sodium borohydride), LiAlH₄ (Lithium aluminium hydride)
Substitution: Halides (for nucleophilic substitution), acids or bases as catalysts.
Major Products Formed
Oxidation: Ketones or aldehydes from the corresponding alcohols.
Reduction: Primary or secondary alcohols from the reduction of carbonyl compounds.
Substitution: New compounds where the original groups have been replaced.
Applications De Recherche Scientifique
Chemistry
Synthetic Organic Chemistry: Used as an intermediate for further complex molecule synthesis.
Catalysis Studies: Acts as a ligand in catalytic reactions.
Biology
Biological Probes: To investigate biochemical pathways.
Binding Studies: Interacts with specific enzymes or receptors for structural studies.
Medicine
Pharmaceutical Development: Potentially used in drug discovery due to its complex structure.
Industry
Material Science: As a component in the synthesis of novel materials.
Agrochemicals: Potential use in the development of new agricultural chemicals.
Mécanisme D'action
Molecular Targets and Pathways
The compound exerts its effects primarily through interaction with biochemical targets such as enzymes and receptors. Its triazole ring is known for strong binding properties, often targeting active sites of enzymes or receptor proteins. The azabicyclo[3.2.1]octane scaffold provides structural rigidity, enhancing its binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-2-(1H-1,2,3-triazol-1-yl)ethanone: Similar triazole structure but differs in the main scaffold.
8-Azabicyclo[3.2.1]octane-3-carboxylate derivatives: Similar bicyclic structure, differing functional groups.
Uniqueness
The uniqueness of 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[32
Propriétés
IUPAC Name |
2-phenoxy-1-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-13(24-17-5-3-2-4-6-17)18(23)21-14-7-8-15(21)12-16(11-14)22-19-9-10-20-22/h2-6,9-10,13-16H,7-8,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMBYWXFIHIFGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCC1CC(C2)N3N=CC=N3)OC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
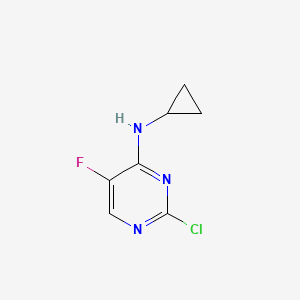
![2-{4-[4-(Trifluoromethyl)phenyl]oxan-4-yl}acetic acid](/img/structure/B2372907.png)
![1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-[3-(methylsulfanyl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2372910.png)
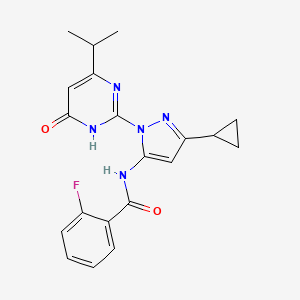
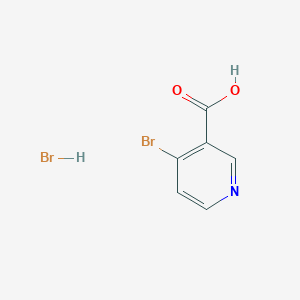
![1-(3,4-Dichlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2372917.png)
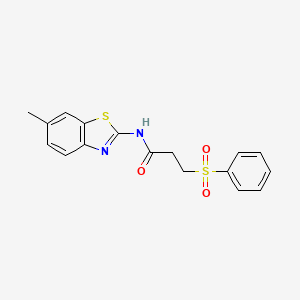
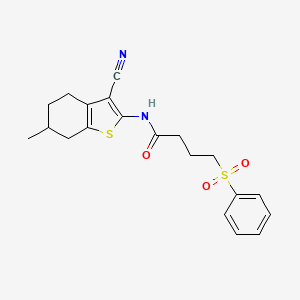
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide](/img/structure/B2372922.png)
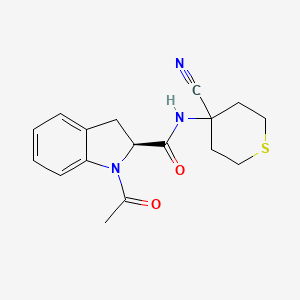
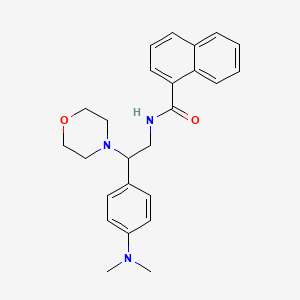
![3-[3,5-Bis(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B2372926.png)
